molecular formula C₂₃H₃₆N₆O₅S B130671 21S-Argatroban CAS No. 121785-72-6

21S-Argatroban

Katalognummer B130671
CAS-Nummer: 121785-72-6
Molekulargewicht: 508.6 g/mol
InChI-Schlüssel: KXNPVXPOPUZYGB-MXSMSXNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Argatroban is an anticoagulant drug that belongs to the family of direct thrombin inhibitors. It is a synthetic, injectable, small molecule that is used for the prevention and treatment of thrombosis. Argatroban is a reversible, competitive inhibitor of thrombin, which is the enzyme responsible for the formation of fibrin clots. It is a widely used drug in the medical field, and is especially beneficial for patients who are at risk of developing thrombosis or who are undergoing certain procedures.

Wissenschaftliche Forschungsanwendungen

Crystallographic and Spectroscopic Analysis

Argatroban, a thrombin inhibitor, is used as an anticoagulant for heparin-induced thrombocytopenia (HIT) patients. The drug, a mixture of 21R and 21S-diastereoisomers, has been analyzed for structural differences between these isomers to understand their differing activities and solubility. This investigation is crucial for the development of individual diastereoisomers (Ferraboschi et al., 2013).

Nuclear Magnetic Resonance (NMR) Studies

Complete 1H and 13C NMR assignments for the (21R)‐ and (21S)‐argatroban diastereomers were reported. This study provided crucial insights for accurately measuring the diastereomeric composition of argatroban, contributing to a better understanding of its pharmacological profile (Colombo et al., 2008).

Chemoenzymatic Synthesis

Research on the enantiomerically pure 1,2,3,4-tetrahydroquinoline moiety of argatroban has been conducted. By using biocatalytic transformation, researchers obtained pure (R)- and (S)-synthons, which are crucial for synthesizing separate (21R) and (21S) argatroban. This study contributes to the field of synthetic antithrombotic drug development (Ferraboschi et al., 2013).

Pharmacokinetics in Renal and Hepatic Failure

A study conducted in rats explored the pharmacokinetics of argatroban, particularly focusing on its behavior in conditions of renal and hepatic failure. The findings suggest possible alterations in the drug's behavior under these conditions, which can inform its clinical use (López & Nowak, 2008).

Stroke Treatment Studies

Argatroban has been investigated as a potential treatment in stroke, particularly as an adjunct to tissue-type plasminogen activator in ischemic stroke due to proximal intracranial occlusion. This study provides insights into its safety and potential effectiveness in stroke treatment (Barreto et al., 2012).

Quantitative Analysis Methods

Research has been conducted to establish methods for the quantitative analysis of argatroban, such as RP-HPLC. These methods are essential for ensuring the quality and consistency of argatroban in clinical settings (Zi-dong, 2013).

Wirkmechanismus

Target of Action

21S-Argatroban is a synthetic direct thrombin inhibitor . Its primary target is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .

Mode of Action

This compound exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions . It binds directly and reversibly to the active site of thrombin, thereby inhibiting its action . This interaction prevents thrombin from catalyzing the conversion of fibrinogen to fibrin, thus inhibiting blood clot formation .

Biochemical Pathways

By inhibiting thrombin, this compound affects several biochemical pathways. It inhibits the activation of coagulation factors V, VIII, and XIII, which are essential for blood clotting . It also inhibits the activation of protein C, an anticoagulant that degrades activated coagulation factors Va and VIIIa . Furthermore, it prevents platelet aggregation, a process that contributes to clot formation .

Pharmacokinetics

The pharmacokinetics of this compound are well described by a two-compartment model with first-order elimination . The mean clearance, steady-state volume of distribution, and half-life values are 4.7 ml/minute/kg, 179.5 ml/kg, and 46.2 minutes, respectively . These properties influence the bioavailability of the drug and its anticoagulant effects .

Result of Action

The inhibition of thrombin by this compound results in anticoagulant effects, preventing the formation of thrombi . It is used for the prevention and treatment of thrombosis related to heparin use . It has been shown to normalize platelet count in patients with heparin-induced thrombocytopenia (HIT) and prevent the formation of thrombi .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in patients with hepatic impairment, the clearance of this compound is significantly reduced, leading to increased exposure to the drug . Therefore, dose adjustments are recommended in these patients

Safety and Hazards

Argatroban infusion may be an effective and safe therapeutic option to improve functional outcomes of stroke patients . It did not increase the risk of symptomatic intracerebral hemorrhage, asymptomatic intracranial hemorrhage, gastrointestinal bleeding, major systemic hemorrhage, and mortality, except minor systemic hemorrhage .

Zukünftige Richtungen

Argatroban has proven efficacy and safety for prophylaxis and treatment of patients with thrombosis associated with heparin-induced thrombocytopenia (HIT), and for percutaneous coronary intervention in HIT and non-HIT patients . Pilot studies suggest that further investigations to establish the use of argatroban in ischemic stroke, acute coronary syndrome, hemodialysis, blood oxygenation, off-pump cardiac surgery and other clinical indications are warranted .

Biochemische Analyse

Biochemical Properties

21S-Argatroban interacts with thrombin, a serine protease with multiple physiological functions . It inhibits thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors (V, VIII, and XIII), activation of protein C, and platelet aggregation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting thrombin, which plays a major role in inflammation by activating protease-activated receptors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting thrombin . It is a highly selective direct thrombin inhibitor that rapidly and reversibly binds to the thrombin active site . This binding interaction inhibits thrombin-catalyzed or -induced reactions, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been shown to have a significant impact on neurological improvement at 3 months

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is metabolized in the liver via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring . It is excreted primarily in the feces (65%), presumably through biliary secretion; 22% is eliminated via urine .

Eigenschaften

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-MXSMSXNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121785-72-6
Record name 21S-Argatroban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 121785-72-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGATROBAN ANHYDROUS, (21S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBM839JAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21S-Argatroban
Reactant of Route 2
21S-Argatroban
Reactant of Route 3
21S-Argatroban
Reactant of Route 4
21S-Argatroban
Reactant of Route 5
21S-Argatroban
Reactant of Route 6
21S-Argatroban

Q & A

Q1: What is the mechanism of action of 21S-Argatroban and how does its chirality influence this?

A1: this compound is a potent and highly selective inhibitor of thrombin, a key enzyme in the coagulation cascade. [] While the exact mechanism is not discussed in the provided papers, Argatroban is known to bind directly to the active site of thrombin, preventing the cleavage of fibrinogen to fibrin and thus inhibiting clot formation. The chirality at the 21st carbon atom is crucial for its activity. [, ] The (21R) and (21S) diastereomers of Argatroban exhibit different pharmacological profiles, with the (21R)-isomer being significantly less potent. []

Q2: How can researchers differentiate between the (21R) and (21S) diastereomers of Argatroban?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method for distinguishing the (21R) and (21S) diastereomers of Argatroban. The complete 1H and 13C NMR assignments for both diastereomers have been reported, revealing distinct chemical shifts that allow for their identification and quantification. [] This is particularly useful for determining the diastereomeric composition of synthesized Argatroban.

Q3: How can the 1,2,3,4-tetrahydroquinoline moiety be incorporated into the synthesis of Argatroban enantiomers?

A3: Research has demonstrated the chemoenzymatic synthesis of enantiomerically pure (3R) and (3S)-methyl-1,2,3,4-tetrahydroquinoline. [] These compounds serve as valuable chiral synthons for preparing diastereomerically pure (21R)- and (21S)-Argatroban and their analogs. This approach allows for controlled synthesis of the desired Argatroban diastereomer, which is crucial given their different pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.